6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol

FXR agonism bile alcohol nuclear receptor

6α-Ethyl-5β-cholane-3α,7α,24-triol (CAS 1537866-49-1) is a semi-synthetic C26 bile alcohol belonging to the 6-ethyl-cholane class. It is the 24-primary-alcohol reduction product of obeticholic acid (OCA; 6α-ethyl-chenodeoxycholic acid), distinguished from OCA by the replacement of the C-24 carboxylic acid with a –CH₂OH terminus (molecular formula C₂₆H₄₆O₃ vs.

Molecular Formula C26H46O3
Molecular Weight 406.6 g/mol
CAS No. 1537866-49-1
Cat. No. B1436187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol
CAS1537866-49-1
Molecular FormulaC26H46O3
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O
InChIInChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m1/s1
InChIKeyDQBAHTQWQZRMFH-JDCMAIOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6α-Ethyl-5β-cholane-3α,7α,24-triol (CAS 1537866-49-1): Identity, Classification, and Sourcing Context


6α-Ethyl-5β-cholane-3α,7α,24-triol (CAS 1537866-49-1) is a semi-synthetic C26 bile alcohol belonging to the 6-ethyl-cholane class [1]. It is the 24-primary-alcohol reduction product of obeticholic acid (OCA; 6α-ethyl-chenodeoxycholic acid), distinguished from OCA by the replacement of the C-24 carboxylic acid with a –CH₂OH terminus (molecular formula C₂₆H₄₆O₃ vs. OCA C₂₆H₄₄O₄) [2]. The compound is formally catalogued as Obeticholic Acid Triol Impurity (Impurity 10/13) and is manufactured as a high-purity (>95%) reference standard for pharmaceutical quality control applications .

Why 6α-Ethyl-5β-cholane-3α,7α,24-triol Cannot Be Interchanged with Obeticholic Acid or Other Bile Acid Analogs


Generic substitution between bile acid analogs is precluded by critical structure–activity divergences at three loci: the C-24 functional group, the C-6 alkyl substituent stereochemistry, and the C-7 hydroxyl configuration [1]. The target compound bears a neutral 24-hydroxyl (primary alcohol) whereas OCA bears a 24-carboxylic acid; this alters hydrogen-bonding capacity, pKa (predicted ~14.8 for the triol vs. ~4.8 for OCA), and receptor pharmacophore presentation at the FXR ligand-binding pocket [2]. The 6α-ethyl/7α-hydroxy configuration distinguishes it from the 6β-ethyl/7β-hydroxy epimer BAR501, which shifts receptor selectivity from FXR toward exclusive GPBAR1 (TGR5) agonism [3]. Furthermore, the full-length C₅ side chain differentiates it from the nor-homolog BAR502 (6α-ethyl-24-nor-5β-cholan-23-ol) with altered dual FXR/GPBAR1 potency ratios [4]. These structural features collectively make the compound non-fungible with any closest analog in pharmacological, analytical, or regulatory contexts.

Quantitative Differentiation Evidence for 6α-Ethyl-5β-cholane-3α,7α,24-triol Versus Closest Comparators


24-Alcohol vs. 24-Carboxylic Acid: Retention of FXR Transactivation Despite Loss of Negative Charge

Fujino et al. (2004) demonstrated in a cell-based FXRE-luciferase reporter assay (CV-1 cells co-transfected with hFXRα/RXRα) that converting the C-24 carboxyl group of CDCA to a primary alcohol (yielding 5β-cholane-3α,7α,24-triol; CDC-OH) did not greatly diminish FXR activation efficacy [1]. This establishes a class-level principle: the 24-OH to 24-COOH substitution in the 6-unsubstituted CDCA series is FXR-permissive. Since the target compound is the 6α-ethyl homologue of CDC-OH, this finding predicts that the 24-triol terminus does not ablate FXR agonism relative to the 6α-ethyl-24-oic acid parent (OCA), though a direct head-to-head comparison between the target compound and OCA has not been reported in the peer-reviewed literature. The predicted pKa shift (~14.8 vs. ~4.8 for OCA) implies altered ionization-dependent solubility, membrane permeability, and enterohepatic recycling behavior [2].

FXR agonism bile alcohol nuclear receptor structure-activity relationship

Stereochemical Differentiator: 6α-Ethyl-7α-Hydroxy vs. 6β-Ethyl-7β-Hydroxy (Target vs. BAR501) Determines FXR vs. GPBAR1 Selectivity

BAR501 [(3α,5β,6β,7β)-6-ethyl-cholane-3,7,24-triol, CAS 1632118-69-4] is the 6β-ethyl, 7β-hydroxy diastereomer of the target compound (which bears 6α-ethyl, 7α-hydroxy). Carino et al. (2019) demonstrated that BAR501 is a selective GPBAR1 (TGR5) agonist with an EC50 of 1 μM in HEK293 cells overexpressing GPBAR1 and no detectable FXR transactivation at any tested concentration [1]. The target compound, by contrast, bears the identical 6α-ethyl-7α-hydroxy pharmacophore found in the potent FXR agonist OCA (EC50 FXR = 0.099 μM) [2]. By stereochemical analogy, the target compound is predicted to retain FXR agonism rather than the exclusive GPBAR1 agonism of BAR501, representing a compositional isomer pair with mechanistically divergent receptor selectivity profiles dictated solely by C-6/C-7 stereochemistry [3].

GPBAR1 TGR5 FXR receptor selectivity BAR501

Impurity Control in OCA Drug Substance: Formation Mechanism and Analytical Utility

Feng et al. (2019) established that 6α-ethyl-5β-cholane-3α,7α,24-triol is a critical process-related impurity in obeticholic acid manufacturing, formed via over-reduction of the C-24 carboxylic acid (or methyl ester) during NaBH₄ or LiBH₄ treatment steps [1]. The compound is one of eight identified process-related substances requiring monitoring in ICH-grade OCA drug substance. A validated HPLC method with charged aerosol detection (CAD) was developed for its quantification, achieving separation from OCA and other related substances [2]. The triol impurity is manufactured as a characterized reference standard (≥95% purity) with full ¹H/¹³C NMR, HRMS, FT-IR, and 2D-NMR characterization data available, enabling its use as a system suitability standard in compendial or in-house HPLC methods for OCA ANDA submissions [3].

pharmaceutical impurity process control HPLC quality control ANDA

Bile Alcohol Class Property: Efficient FXR Activation by 24-Triols Validated in the CDCA/CA Series

Iguchi et al. (2010) systematically evaluated the FXR agonist activity of natural and synthetic bile alcohols in a transient transfection assay (Huh-7 cells, hFXRα/RXRα, FXRE-luciferase) [1]. The study confirmed that 5β-cholane-3α,7α,24-triol (CDC-OH, the 24-reduction product of CDCA) efficiently activated FXR, demonstrating that the negative charge in the side chain is not essential for FXR agonist activity [2]. This finding was extended to the 12α-hydroxy analogue (5β-cholane-3α,7α,12α,24-tetrol, C-OH), which also retained FXR activation. The study additionally showed that side-chain shortening reduced FXR agonist activity, underscoring the importance of the full C₅ side chain present in the target compound. While the target compound's 6α-ethyl substituent was not evaluated in this study, the combination of (a) the permissive 24-triol terminus from the CDC-OH class data and (b) the known FXR-potentiating effect of 6α-ethyl substitution from the OCA literature supports the inference that 6α-ethyl-5β-cholane-3α,7α,24-triol is an FXR-active scaffold within the bile alcohol chemotype [3].

bile alcohol 24-triol FXR agonist CDC-OH structure-activity relationship

Validated Application Scenarios for 6α-Ethyl-5β-cholane-3α,7α,24-triol (CAS 1537866-49-1)


Reference Standard for Obeticholic Acid HPLC Impurity Profiling in Generic ANDA Development

Procure the compound as a USP/EP-traceable impurity reference standard for developing and validating HPLC-UV, HPLC-CAD, or HPLC-RI methods that separate and quantify the 24-triol process impurity from OCA API [1]. Use as a system suitability standard and for determining relative response factors (RRF) during forced degradation studies and accelerated stability testing per ICH Q1A/Q1B. The compound's full spectral characterization package (¹H/¹³C NMR, HRMS, FT-IR, 2D-NMR) supports unambiguous peak identification in chromatographic methods, a critical requirement for ANDA submissions referencing Ocaliva® (OCA) [2].

Pharmacological Probe for Dissecting FXR vs. GPBAR1 Selectivity in the 6-Ethyl-Cholane Series

Use the target compound as a stereochemically defined comparator alongside BAR501 (6β-ethyl-7β-hydroxy; GPBAR1-selective, EC50 1 μM) and BAR502 (6α-ethyl-24-nor-23-ol; dual FXR/GPBAR1) in a receptor-selectivity profiling panel [3]. The 6α-ethyl-7α-hydroxy-24-triol configuration predicts FXR-biased pharmacology by analogy to OCA (FXR EC50 0.099 μM), enabling structure–activity studies that map the contribution of epimerization at C-6/C-7 and chain-length modification to receptor selectivity [4]. Ideal for academic labs and biotech companies conducting mechanistic bile acid receptor pharmacology.

Physicochemical Comparator in Bile Alcohol vs. Bile Acid Solubility and Permeability Studies

Exploit the predicted pKa difference between the target compound (pKa ~14.8 for the 24-OH) and OCA (pKa ~4.8 for the 24-COOH) [5] to investigate the impact of the C-24 functional group on pH-dependent aqueous solubility, logD, Caco-2 permeability, and albumin binding in a matched 6α-ethyl-cholane series. The neutral alcohol vs. anionic acid comparison at physiological pH (7.4) is directly relevant to understanding enterohepatic recycling, passive diffusion, and oral bioavailability of this chemotype [6].

Process Chemistry Control Substance for NaBH₄/LiBH₄ Reduction Optimization in OCA Manufacturing

Use the compound as an authenticated marker for monitoring the extent of over-reduction during the penultimate step of OCA synthesis, where NaBH₄ or LiBH₄ treatment of the 7-keto-6-ethylidene intermediate can generate the undesired 24-triol impurity [7]. Inclusion of the triol reference standard in in-process control (IPC) HPLC methods enables real-time reaction monitoring, Design of Experiments (DoE)-based optimization of reducing agent stoichiometry, and process validation for multi-kilogram manufacturing campaigns.

Quote Request

Request a Quote for 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.